Bismuth tripotassium dicitrate, also known as gastrodenol, is a bismuth compound with significant applications in medicine, particularly in treating gastrointestinal disorders. This compound is classified as an anti-ulcer agent and is commonly used to manage conditions associated with Helicobacter pylori infections, such as duodenal and gastric ulcers. The molecular formula for bismuth tripotassium dicitrate is , with a molecular weight of approximately 704.47 g/mol .
Bismuth tripotassium dicitrate is derived from the interaction of bismuth salts with citric acid and potassium hydroxide. It falls under several classifications, including:
The synthesis of bismuth tripotassium dicitrate can be achieved through various methods:
The synthesis requires careful control of reaction conditions, such as temperature and molar ratios, to maximize yield and purity. For instance, maintaining a potassium hydroxide to bismuth citrate ratio of around 1.0 is crucial for complete reaction without excess by-products .
Bismuth tripotassium dicitrate has a complex molecular structure characterized by its coordination chemistry involving bismuth(III) ions. The key structural features include:
The structure enables the compound to interact effectively with biological systems, enhancing its therapeutic properties.
Bismuth tripotassium dicitrate participates in various chemical reactions, primarily involving its ability to form complexes with biological molecules. Notably:
The mechanism of action of bismuth tripotassium dicitrate primarily involves its role as a protective agent in the gastrointestinal tract:
Bismuth tripotassium dicitrate has several notable applications in scientific research and medicine:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2